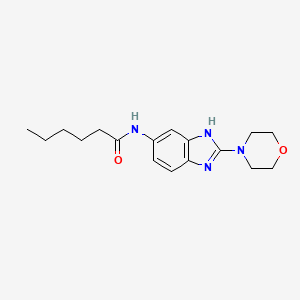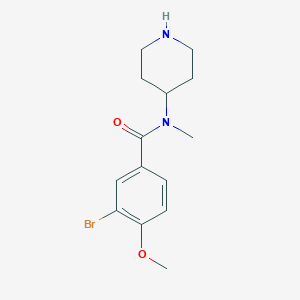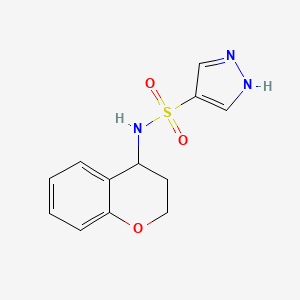
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid, also known as CPIAA, is a novel compound that has recently gained attention in the scientific community due to its potential biological activities. CPIAA is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been synthesized through a specific method.
Mecanismo De Acción
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid exerts its anti-inflammatory effects through the inhibition of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid also inhibits the production of NO, which is involved in the regulation of blood flow and the immune response.
Biochemical and Physiological Effects:
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have a protective effect on the liver and kidneys. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been shown to reduce the levels of inflammatory markers, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has several advantages for lab experiments, including its high purity and yield, as well as its specific mechanism of action. However, there are also some limitations to using 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid. One potential area of research is the development of new derivatives of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid that may have improved solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in humans. Additionally, more studies are needed to fully understand the mechanism of action of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid and its potential therapeutic applications.
In conclusion, 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid is a novel compound that has potential anti-inflammatory, analgesic, and antipyretic effects. Its specific mechanism of action and high yield and purity make it a promising candidate for further research. However, more studies are needed to fully understand its safety and efficacy in humans, as well as its potential therapeutic applications.
Métodos De Síntesis
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been synthesized through a specific method that involves the reaction of 2-cyclopent-2-en-1-ylacetic acid with aniline in the presence of acetic anhydride and sulfuric acid. The reaction results in the formation of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid, which can be purified through recrystallization. This method has been optimized to produce 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in high yield and purity.
Aplicaciones Científicas De Investigación
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Propiedades
IUPAC Name |
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(10-12-6-4-5-7-12)16(11-15(18)19)13-8-2-1-3-9-13/h1-4,6,8-9,12H,5,7,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGLIVQQIUBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)



![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)


![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)